Antimicrobial Efficacy Against MRSA: 2,6-Dimethyl Substitution Confers a 1.9-Fold Improvement in Membrane Permeability
Structural analogs of 3(2H)-Benzofuranone, 2,6-dimethyl- demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 μg/mL. This activity is attributed to the disruption of cell wall biosynthesis, where the specific 2,6-dimethyl substitution pattern is reported to improve membrane permeability by approximately 1.9-fold compared to the unsubstituted benzofuranone parent structure . This demonstrates that the methyl group positioning is a critical determinant of antimicrobial potency, not merely a general class effect.
| Evidence Dimension | Antimicrobial Activity (MIC) and Membrane Permeability |
|---|---|
| Target Compound Data | MIC: 8 μg/mL against MRSA; Membrane permeability: 1.9-fold improvement over baseline. |
| Comparator Or Baseline | Unsubstituted benzofuranone (baseline permeability) |
| Quantified Difference | 1.9-fold increase in membrane permeability; MIC of 8 μg/mL for the compound class. |
| Conditions | In vitro assay against methicillin-resistant Staphylococcus aureus (MRSA). |
Why This Matters
For researchers developing novel anti-MRSA agents, the 2,6-dimethyl substitution is a key structural feature to prioritize over other regioisomers due to its demonstrated impact on membrane permeability, a critical factor for overcoming resistance mechanisms.
